3-Hexyn-2-OL

描述

Overview of 3-Hexyn-2-OL as an Alkynol Compound

This compound is an organic chemical compound classified as an alkynol. guidechem.com This classification stems from its molecular structure, which features both an alkyne (a carbon-carbon triple bond) and a hydroxyl (-OH) group. guidechem.comsolubilityofthings.com It presents as a colorless liquid and is slightly soluble in water, while showing greater solubility in organic solvents such as ethanol and ether. guidechem.com The presence of both a triple bond and an alcohol functional group within the same molecule gives it a unique reactivity profile, making it a versatile reagent in chemical synthesis. guidechem.comsolubilityofthings.com

| Physical Properties of this compound | |

| Appearance | Colorless liquid guidechem.com |

| Boiling Point | 137-138°C guidechem.com |

| Melting Point | -55°C guidechem.com |

| Density | Approximately 0.84 g/cm³ at 20°C guidechem.com |

| Solubility in Water | ~4.5 g/L at 25°C guidechem.com |

Molecular Formula (C₆H₁₀O) and Molecular Weight (98.14 g/mol )

The chemical identity of this compound is defined by its molecular formula and molecular weight. These fundamental parameters are crucial for its identification and for stoichiometric calculations in chemical reactions.

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₀O | guidechem.comnist.govscbt.comlookchem.comsigmaaldrich.comepa.gov |

| Molecular Weight | 98.14 g/mol | scbt.comsigmaaldrich.comepa.gov |

| CAS Registry Number | 109-50-2 | guidechem.comnist.gov |

Note: Slight variations in molecular weight (ranging from 98.14 to 98.15 g/mol ) are reported across different sources. guidechem.comnist.govlookchem.com

Hybrid Nature of Alkyne and Hydroxyl Functional Groups and its Research Implications

The most significant feature of this compound from a research perspective is its hybrid nature, possessing both an alkyne and a hydroxyl functional group. guidechem.comsolubilityofthings.com This duality allows the molecule to participate in a wide array of chemical transformations, making it a valuable building block in organic synthesis. guidechem.comnih.gov

The alkyne functional group, with its electron-rich triple bond, is a site for various addition reactions. It can be hydrogenated to form alkenes or alkanes, or undergo hydration, halogenation, and hydrohalogenation. Furthermore, the triple bond makes it a suitable substrate for cycloaddition reactions and other carbon-carbon bond-forming strategies, which are fundamental in building more complex molecular skeletons. guidechem.comnih.gov

The hydroxyl group classifies this compound as a secondary alcohol. This group can undergo oxidation to form the corresponding ketone, 3-hexyn-2-one. guidechem.comlookchem.com It can also participate in esterification reactions or be converted into a leaving group for nucleophilic substitution reactions. guidechem.com The polarity imparted by the hydroxyl group also influences the molecule's solubility and its interactions with other polar reagents and solvents. solubilityofthings.comresearchgate.net

This combination of reactive sites within a single, relatively simple molecule means that chemists can selectively react one group while leaving the other intact for subsequent transformations, enabling the efficient construction of complex target molecules. guidechem.com

Significance in Modern Organic Synthesis and Chemical Research

The unique structural and reactive properties of this compound make it a significant compound in modern organic synthesis and chemical research. guidechem.com Its utility stems from its role as a versatile starting material and intermediate for creating more complex organic compounds. guidechem.comekb.eg

Key applications and research areas include:

Synthesis of Heterocycles: It is used in the synthesis of highly substituted furans, which are important structural motifs in many biologically active compounds. chemicalbook.com

Precursor for Other Compounds: Research has shown its use in the preparation of phosphorofluidic acid ammonium salts. chemicalbook.com It also serves as a precursor for synthesizing other valuable compounds, such as (Z)-3-Hexen-1-ol, through selective hydrogenation processes. tandfonline.com

Building Block for Complex Molecules: In the pharmaceutical industry, the unique structure and reactivity of this compound make it a valuable building block in drug discovery and development, allowing for the construction of complex molecular architectures. guidechem.com

Flavor and Fragrance Industry: The compound is also employed in the production of flavors and fragrances, where its characteristic odor contributes to specific scents. guidechem.com

The ability to use this compound to introduce specific functionalities through its dual reactive centers underscores its importance as a tool for chemists aiming to design and assemble complex molecules efficiently. guidechem.comekb.eg

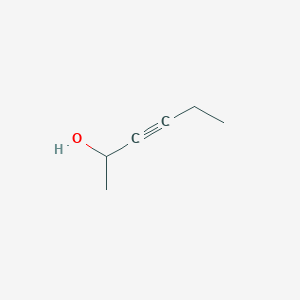

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hex-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAMPHNVKBSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875614 | |

| Record name | 3-HEXYN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-50-2 | |

| Record name | 3-Hexyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyn-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-HEXYN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hexyn 2 Ol and Its Derivatives

Enantioselective Synthesis Approaches for 3-Hexyn-2-OL

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral compound. For this compound, this involves selectively forming either the (R) or (S) enantiomer. Chiral propargylic alcohols, a class that includes this compound, are valuable building blocks, and several methods have been developed for their enantioselective synthesis researchgate.net. Two primary strategies employed are asymmetric catalysis and kinetic resolution researchgate.net.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes chiral catalysts to induce asymmetry during a reaction, leading to the preferential formation of one enantiomer. In the context of propargylic alcohols, asymmetric addition of alkynyl organometallic reagents to aldehydes or ketones is a standard method for achieving enantiopure products researchgate.net. While specific examples for the asymmetric catalytic synthesis of this compound are not extensively detailed in the provided information, studies on related propargylic alcohols and derivatives, such as 2-methyl-3-hexyn-2-ol (B1277851), demonstrate the applicability of this approach. Rhodium-catalyzed reactions, particularly those involving dirhodium tetraprolinate complexes like Rh₂(S-DOSP)₄, have been employed in the enantioselective synthesis of allenes from propargylic alcohols, achieving high enantiomeric excess (ee) nih.gov. Palladium(II) catalysis has also been explored in asymmetric synthesis involving allylic alcohols, structurally related to propargylic alcohols luc.edu. The development of chiral ligands and their use with transition metals is an active area of research for the enantioselective alkynylation of carbonyl compounds researchgate.net.

Kinetic Resolution Strategies in this compound Formation

Kinetic resolution is a process where a racemic mixture of enantiomers reacts with a chiral agent (such as an enzyme or chiral catalyst) at unequal rates, allowing for the separation of the less reactive enantiomer from the faster-reacting one or its product nottingham.ac.uk. This strategy is applicable to racemic propargylic alcohols researchgate.net. Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used in the kinetic resolution of various racemic secondary alcohols, including propargylic alcohols, yielding enantioenriched alcohols and corresponding esters researchgate.net. This enzymatic approach provides a route to obtain chiral this compound from its racemic mixture.

Regioselective Synthesis of this compound Isomers

The synthesis of alkynyl alcohols like this compound can potentially lead to structural isomers depending on the position of the triple bond and the hydroxyl group within the hexane (B92381) chain solubilityofthings.com. Regioselective synthesis focuses on controlling the reaction to favor the formation of a specific isomer. While detailed methods specifically comparing the regioselective synthesis of this compound versus its isomers (e.g., hex-1-yn-3-ol, hex-4-yn-2-ol) are not explicitly provided, the general synthetic routes to alkyne alcohols highlight the importance of controlling the position of functional group introduction. For instance, the synthesis of 2-methyl-3-hexyn-2-ol from acetylene (B1199291) involves sequential alkylation steps to build the carbon chain and place the alkyne, followed by reaction with a carbonyl and reduction to introduce the alcohol at a specific position brainly.compearson.com. This stepwise approach allows for control over the regiochemistry of both the alkyne and the alcohol functionalities.

Novel Synthetic Routes Involving Alkylation and Hydroxylation of Alkynes

Synthetic strategies for this compound often involve the manipulation of alkynes through reactions such as alkylation and hydroxylation solubilityofthings.com. Alkylation of alkyne anions (acetylides) is a fundamental method for forming carbon-carbon bonds and extending alkyne chains utexas.edubccollege.ac.in. This involves treating a terminal alkyne with a strong base to generate a nucleophilic acetylide anion, which then reacts with an alkyl halide utexas.edubccollege.ac.in. This approach is crucial for constructing the carbon skeleton of this compound with the alkyne in the correct position.

Hydroxylation of alkynes, or related strategies that introduce an alcohol group, are also key to synthesizing this compound. One method involves the addition of a terminal alkyne to a carbonyl compound (aldehyde or ketone) to form an α-alkynyl alcohol, a reaction known as alkynylation wikipedia.org. Subsequent modifications or alternative strategies are then employed to obtain the desired structure of this compound. An alkyne hydrosilylation-oxidation strategy has been developed as a method for selectively installing oxygen functionality, serving as an equivalent to alkyne hydroxylation in certain contexts nih.gov.

Derivatization Strategies for Functional Group Modification of this compound

The presence of both a hydroxyl group and an alkyne in this compound allows for a variety of functional group modifications. Derivatization strategies can be employed for various purposes, including synthesis of more complex molecules, introduction of tags for analysis, or modification of physical properties. While specific synthetic derivatization examples solely focused on this compound were not prominently featured in the search results, the general reactivity of alcohols and alkynes provides a basis for such transformations. Alcohols can undergo reactions such as esterification, ether formation, oxidation, and halogenation. Alkynes can participate in addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), cycloadditions, and metal-catalyzed coupling reactions. Derivatization is also commonly used in analytical chemistry, for instance, to enhance detection by techniques like mass spectrometry by introducing ionizable groups or facilitating fragmentation nih.govresearchgate.net. Although these examples are analytical, they demonstrate the chemical transformations possible on alcohol and alkyne functionalities.

Chemical Reactivity and Mechanistic Investigations of 3 Hexyn 2 Ol

Nucleophilic Reactivity of the Hydroxyl Group in 3-Hexyn-2-OL

The hydroxyl group (-OH) in this compound can act as a nucleophile due to the presence of lone pairs of electrons on the oxygen atom. This nucleophilic character is fundamental to many reactions, including substitution and addition reactions. The hydroxyl group can be activated to become a better leaving group, facilitating nucleophilic attack at the adjacent carbon center. arkat-usa.org For instance, the direct nucleophilic substitution of the hydroxyl group in propargylic alcohols is a significant transformation for forming new carbon-carbon and carbon-heteroatom bonds. arkat-usa.orgresearchgate.net While the hydroxyl group itself is not a strong leaving group, its conversion into better leaving groups, such as sulfonates, phosphates, or halides, enables these substitution reactions. arkat-usa.org

Studies have shown that propargylic alcohols can serve as precursors for highly reactive carbocations, which are readily attacked by various nucleophiles, including carbon-, nitrogen-, oxygen-, phosphorus-, and sulfur-based species. sci-hub.se Lewis acids can enhance the elimination of the hydroxyl group, promoting the formation of these carbocations. sci-hub.se For example, gallium(III) triflate has been demonstrated as an effective catalyst for the rapid nucleophilic substitution of propargyl alcohols with various nucleophiles under mild conditions. arkat-usa.org

Electrophilic Reactivity of the Alkyne Moiety in this compound

The alkyne functional group in this compound, characterized by a carbon-carbon triple bond, can exhibit electrophilic character, particularly when activated by appropriate catalysts or conditions. The π-system of the alkyne can be activated by interaction with metal catalysts, making the carbon atoms susceptible to nucleophilic attack. ucl.ac.uk This electrophilic activation is a key step in various transformations of alkynes. rsc.org

Metal catalysts, such as gold salts and complexes, are known to activate the π-system of alkynes, forming electrophilic intermediates that readily undergo nucleophilic attack. ucl.ac.uk This can lead to the formation of vinyl-metal species, which can then participate in further reactions. ucl.ac.uk Electrophilic halogenation of propargyl alcohols is another example where the alkyne moiety is involved, leading to the formation of α-haloenones and β-haloenones. nih.gov

Rearrangement Reactions Involving this compound

Propargylic alcohols, including this compound, are known to undergo various rearrangement reactions, often catalyzed by acids or metals. These rearrangements can lead to the formation of isomeric products, such as α,β-unsaturated carbonyl compounds or allenic structures. The Meyer-Schuster and Rupe rearrangements are classic examples of such transformations, involving the isomerization of propargylic alcohols to α,β-unsaturated aldehydes or ketones. nih.govrsc.org These reactions typically involve a formal 1,3- or 1,2-shift of the hydroxyl group. rsc.org

Sigmatropic Rearrangements of Propargylic Alcohol Derivatives (e.g., 2-methyl-3-hexyn-2-ol)

Sigmatropic rearrangements, particularly acs.orgnih.gov- and nih.govnih.gov-sigmatropic shifts, are significant reactions involving propargylic alcohol derivatives. These concerted pericyclic reactions involve the reorganization of bonding electrons in a cyclic transition state. For example, the Claisen rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement, can occur with propargyl vinyl ethers, leading to allene (B1206475) products. mdpi.com

Propargyl alcohol derivatives can also undergo acs.orgnih.gov-sigmatropic rearrangements, often catalyzed by transition metals. nih.govacs.orgd-nb.info Theoretical studies on ruthenium-catalyzed reactions of propargyl alcohol derivatives have shown that the presence of a nucleophilic substituent can favor a acs.orgnih.gov-sigmatropic rearrangement over other pathways like cycloisomerization. nih.govacs.org These rearrangements can lead to the formation of enol acetates or other rearranged products. nih.govd-nb.info

2-Methyl-3-hexyn-2-ol (B1277851), a tertiary propargylic alcohol, is a derivative that can participate in such rearrangements. nih.govuni.luguidechem.com The specific pathway and products of rearrangement reactions involving 2-methyl-3-hexyn-2-ol would depend on the reaction conditions and the presence of catalysts or other reagents.

Oxidation and Reduction Chemistry of this compound

This compound can undergo both oxidation and reduction reactions, targeting either the hydroxyl group or the alkyne moiety. The selective transformation of one functional group while leaving the other intact is a common goal in the synthesis of complex molecules.

Selective Hydrogenation of the Alkyne in Related Compounds (e.g., 3-hexyn-1-ol)

Selective hydrogenation of the alkyne group in propargylic alcohols is a crucial transformation, particularly for the synthesis of allylic alcohols or saturated alcohols. The challenge lies in selectively reducing the triple bond to a double bond (either cis or trans) or fully saturating it, without affecting the hydroxyl group.

Studies on the hydrogenation of related compounds, such as 3-hexyn-1-ol (B147329), a primary propargylic alcohol isomer of this compound, demonstrate the importance of catalyst selection for achieving selectivity. nih.govchemicalbook.comfishersci.camdpi.comuni.lumdpi.comsigmaaldrich.comresearchgate.net For instance, the stereoselective hydrogenation of 3-hexyn-1-ol to cis-3-hexen-1-ol, a compound used in the fragrance industry, has been studied using various palladium catalysts. chemicalbook.commdpi.commdpi.comsigmaaldrich.comresearchgate.net Different palladium catalysts, including those stabilized by polymers or supported on solid materials, have been investigated to optimize the selectivity towards the cis alkene product. chemicalbook.commdpi.commdpi.comresearchgate.net The choice of catalyst and reaction conditions significantly influences the conversion rate and the selectivity for cis vs. trans isomers and the fully saturated product. mdpi.commdpi.com

While specific detailed research findings on the selective hydrogenation of the alkyne in this compound were not extensively found, the principles and challenges observed for 3-hexyn-1-ol are generally applicable to other propargylic alcohols. Achieving selective hydrogenation of the internal alkyne in this compound would likely require careful catalyst design and reaction control to favor the desired alkene isomer or the saturated alcohol.

Oxidation to Corresponding Carbonyl Compounds (e.g., via Swern Oxidation)

The hydroxyl group in this compound can be oxidized to a carbonyl group, yielding 3-hexyn-2-one. This transformation converts the secondary alcohol into a ketone. Various oxidation methods can be employed for this purpose.

The Swern oxidation is a well-established method for oxidizing alcohols to carbonyl compounds under mild conditions. acs.org This reaction typically uses oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a base. Propargylic alcohols can be oxidized to the corresponding α,β-acetylenic carbonyl compounds (ynones) using various oxidants, including stoichiometric reagents like manganese dioxide or chromium salts, or catalytic aerobic oxidation systems. acs.orgresearchgate.net For example, catalytic systems involving vanadium complexes have been shown to be effective for the aerobic oxidation of propargylic alcohols to ynones. acs.org Other methods, such as oxidation with molecular iodine in the presence of a base, have also been reported for the oxidation of alcohols to carbonyl compounds, including the conversion of propargyl alcohols to ynones. semanticscholar.org

While the specific application of Swern oxidation to this compound was not detailed in the search results, it is a standard method for oxidizing secondary alcohols and is expected to convert this compound to 3-hexyn-2-one. Other oxidation methods suitable for propargylic alcohols could also be applied.

Radical Reactions and Hydrostannation Studies of this compound

This compound, an organic compound containing both an alkyne and a hydroxyl group, exhibits interesting reactivity in radical-mediated transformations, particularly in hydrostannation reactions. ontosight.aisolubilityofthings.com Hydrostannation, the addition of an organotin hydride (R₃SnH) across a carbon-carbon multiple bond, can proceed via radical pathways. Studies have investigated the behavior of this compound under such conditions, providing insights into the formation and characteristics of intermediate radical species.

Research utilizing electron paramagnetic resonance (EPR) spectroscopy has provided definitive evidence for the existence of α-triphenylstannylvinyl radicals during the O-directed free radical hydrostannation of dialkyl propargylic alcohols, including this compound, with triphenyltin (B1233371) hydride (Ph₃SnH) catalyzed by triethylborane (B153662) (Et₃B) and oxygen (O₂). rsc.orgresearchgate.net These reactions were conducted at low temperatures in solvents like phenylmethyl (PhMe). rsc.orgljmu.ac.uk

Specifically, the hydrostannation of this compound (referred to as compound 8 in some studies) with Ph₃SnH and catalytic Et₃B/O₂ in PhMe at 230 K (-43 °C) generated the α-stannylvinyl radical, identified as the (Z)-isomer (Z)-9. rsc.orgljmu.ac.uk The EPR spectrum of this radical at 230 K showed an "apparent" triplet. rsc.orgljmu.ac.uk Analysis of the simulated EPR spectrum allowed for the determination of key parameters, including the g value and hyperfine splittings. The g value was determined to be 2.0014. rsc.orgljmu.ac.uk Hyperfine splittings were observed for the β-hydrogen (a(Hβ) = 1.1 mT) and the tin isotopes ¹¹⁹Sn and ¹¹⁷Sn (a(¹¹⁹/¹¹⁷Sn) = 9.5 mT). rsc.orgljmu.ac.uk

Further investigations at progressively lower temperatures (down to 200 K) revealed additional lines and partial asymmetry in the EPR spectra. rsc.org This was attributed to the slowing down of the inversion rate between the (E)- and (Z)-α-stannylvinyl radical invertomers, making both conformers observable on the EPR timescale. rsc.org This observation is consistent with typical low barriers to inversion (1–3 kcal mol⁻¹) for alkyl-bearing σ-vinyl radicals. rsc.org

The regiochemical outcome of hydrostannation reactions can be influenced by various factors, including the presence of directing groups and reaction conditions. In the case of alkynols like this compound, the hydroxyl group can play a role in directing the stannyl (B1234572) radical addition through O-Sn coordination. ljmu.ac.uk Studies have shown that higher stannane (B1208499) concentrations and lower temperatures favor O-Sn coordinative control, leading to a greater proportion of the α-tin adduct. ljmu.ac.uk This is in contrast to a purely electronically-controlled radical addition mechanism, which would result in an invariable regiochemical outcome regardless of stannane concentration at identical temperatures. ljmu.ac.uk

While specific quantitative data tables detailing product yields or reaction rates for the radical hydrostannation of this compound were not extensively available in the search results, the EPR studies provide detailed spectroscopic data characterizing the intermediate radical species.

Here is a summary of the EPR data for the α-triphenylstannylvinyl radical (Z)-9 generated from this compound:

| Parameter | Value | Conditions | Source |

| g value | 2.0014 | PhMe, 230 K, Ph₃SnH/Et₃B/O₂ | rsc.orgljmu.ac.uk |

| a(Hβ) hyperfine splitting | 1.1 mT | PhMe, 230 K, Ph₃SnH/Et₃B/O₂ | rsc.orgljmu.ac.uk |

| a(¹¹⁹/¹¹⁷Sn) hyperfine splitting | 9.5 mT | PhMe, 230 K, Ph₃SnH/Et₃B/O₂ | rsc.orgljmu.ac.uk |

| Hyperfine splitting (apparent triplet) | 0.43 mT (4.3 G) | PhMe, 230 K, due to coupling with neighboring –CH₂– of Et | rsc.org |

These findings highlight the involvement of radical intermediates in the hydrostannation of this compound under specific conditions and provide spectroscopic evidence supporting the formation and characteristics of the resulting α-stannylvinyl radical. The influence of temperature on the observation of different radical conformers further underscores the complexity of these radical processes.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 3 Hexyn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Hexyn-2-OL

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. Applied to this compound, both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule. Two-dimensional NMR techniques further aid in confirming connectivity and spatial relationships.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of hydrogen atoms present. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide crucial information about the molecular structure. For instance, the protons on the carbon bearing the hydroxyl group are expected to appear in a characteristic chemical shift range, often as a multiplet due to coupling with neighboring protons. Protons on carbons adjacent to the triple bond will also exhibit specific chemical shifts and coupling patterns influenced by the alkyne functionality. The methyl protons and the protons on the terminal ethyl group will give rise to signals at higher field (lower ppm values), with their multiplicity determined by the number of adjacent protons.

While specific ¹H NMR data for this compound was not extensively detailed across all search results, general principles of alkyne and alcohol ¹H NMR apply. Studies on related acetylenic alcohols and compounds containing similar functional groups provide context for expected chemical shifts and coupling patterns mpg.dersc.org. For example, the ¹H NMR spectrum of 3-hexyne (B1328910) itself shows signals for the methyl and methylene (B1212753) protons adjacent to the triple bond chemicalbook.com.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon environment in the molecule gives rise to a distinct signal. The chemical shifts of these signals are particularly sensitive to the hybridization state and electronic environment of the carbon atoms. The sp-hybridized carbons of the triple bond are typically found in a characteristic range (often between 70-90 ppm). The carbon bearing the hydroxyl group will also have a distinct chemical shift, influenced by the electronegativity of the oxygen atom. The sp³-hybridized carbons of the alkyl chains will appear at higher field (lower ppm values), with their exact positions depending on their proximity to the alkyne and hydroxyl functionalities.

PubChem provides access to a ¹³C NMR spectrum for this compound, which would show the expected signals for the six distinct carbon atoms nih.gov. Analysis of the chemical shifts allows for the assignment of each signal to a specific carbon in the this compound structure.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unequivocally assigning NMR signals and establishing connectivity within the molecule. COSY experiments reveal correlations between coupled protons, helping to build the proton spin system. HSQC experiments correlate protons directly attached to carbons, linking the ¹H and ¹³C NMR spectra. HMBC experiments show correlations between protons and carbons separated by multiple bonds, providing information about longer-range connectivity and quaternary carbons. These techniques are routinely used in the structural characterization of organic molecules, including complex natural products and synthetic compounds mdpi.com. While specific 2D NMR data for this compound was not found in the search results, these techniques would be essential for a comprehensive structural analysis, confirming the assignments made from 1D NMR data and elucidating the full connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques measure the absorption or scattering of infrared light, respectively, by the molecular vibrations.

For this compound, characteristic absorption bands or scattering peaks are expected for the alkyne triple bond and the hydroxyl group. The O-H stretching vibration typically appears as a broad band in the IR spectrum, usually in the region of 3200-3600 cm⁻¹. The C≡C stretching vibration of the alkyne is expected in the region of 2100-2260 cm⁻¹. In Raman spectroscopy, the C≡C stretch is often a strong signal due to the change in polarizability during the vibration. C-H stretching vibrations, as well as various bending and stretching modes of the alkyl chains, will also contribute to the IR and Raman spectra.

PubChem provides access to both FTIR and ATR-IR spectra, as well as a Raman spectrum for this compound, which would display these characteristic vibrational modes nih.gov. Analysis of the peak positions and intensities allows for the identification of the key functional groups present in the molecule.

Mass Spectrometry (MS) of this compound

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns.

For this compound (C₆H₁₀O), the molecular weight is approximately 98.14 g/mol guidechem.com. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio, producing a mass spectrum.

PubChem and NIST provide mass spectral data for this compound nih.govnist.gov. The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 98, corresponding to the molecular weight of this compound.

Electron Ionization (EI-MS) Fragmentation Patterns

The fragmentation pattern observed in the EI-MS of this compound provides valuable structural information. The molecule can undergo various fragmentation pathways, leading to characteristic fragment ions. Common fragmentation processes in alcohols include the loss of an alkyl radical or a molecule of water. Cleavage adjacent to the triple bond (propargyl or retro-Diels-Alder type fragmentation) is also possible in alkynes.

Based on the NIST mass spectral data for this compound, the base peak (most abundant ion) is observed at m/z 43 nih.gov. Other significant peaks are observed at m/z 39 and m/z 83 nih.gov. These fragments can be rationalized by considering possible cleavage pathways of this compound.

Possible fragmentation pathways leading to key ions:

m/z 98 ([M]⁺): The molecular ion.

m/z 83 ([M - CH₃]⁺): Loss of a methyl radical from the carbon bearing the hydroxyl group.

m/z 55 ([M - C₂H₅]⁺): Loss of an ethyl radical from the other side of the alkyne.

m/z 43: This could correspond to the [CH₃CHOH]⁺ fragment resulting from cleavage of the C2-C3 bond. This is a common fragmentation for secondary alcohols.

m/z 39: This could correspond to a propargyl cation fragment or other smaller hydrocarbon fragments resulting from further fragmentation.

The relative intensities of these fragment ions provide insights into the preferred fragmentation pathways under EI conditions. The presence of a strong peak at m/z 43 is consistent with the presence of the CH₃CHOH- moiety in the molecule.

While detailed fragmentation mechanisms for this compound were not explicitly provided in the search results, general principles of EI-MS fragmentation of alcohols and alkynes, combined with the observed fragment ions, allow for a reasonable interpretation of the fragmentation pattern.

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 98 | [C₆H₁₀O]⁺ | Molecular Ion |

| 83 | [C₅H₇O]⁺ | [M - CH₃]⁺ |

| 55 | [C₄H₇]⁺ or [C₄H₆O]⁺ (less likely) | [M - C₂H₅]⁺ |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ (less likely) | [CH₃CHOH]⁺ |

| 39 | [C₃H₃]⁺ | Various fragmentation routes |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule and its fragments, allowing for the confirmation of elemental composition. While specific HRMS data for this compound (C₆H₁₀O) was not directly available in the consulted literature, HRMS is routinely applied to characterize organic compounds, including related alkyne-containing alcohols. For instance, HRMS (EI) has been used to determine the exact mass of related compounds, providing calculated and found m/z values for molecular ions or characteristic fragments, such as [M+H-H₂O]⁺ or [M+H]⁺ ions for compounds with similar functional groups Current time information in Одинцовский городской округ, RU.. The accurate mass measurement provided by HRMS is essential for verifying the molecular formula of this compound and detecting potential impurities based on their precise masses.

Chromatographic Methods for Analysis and Purification of this compound

Chromatographic methods are indispensable for the separation, analysis, and purification of this compound from reaction mixtures or for assessing its purity. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. Purification of related organic compounds has been achieved using column chromatography and flash chromatography on silica (B1680970) gel, highlighting the utility of adsorption chromatography for separating such molecules based on their polarity Current time information in Одинцовский городской округ, RU.fishersci.canih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of GC with the identification capabilities of MS. GC-MS is particularly suitable for the analysis of volatile and semi-volatile organic compounds like this compound. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, including Kovats Retention Indices of 796 and 797 on a semi-standard non-polar VF-5 column under specific temperature programs sigmaaldrich.comuni.lu. The mass spectrum of this compound obtained by electron ionization shows characteristic fragment ions, with top peaks observed at m/z 43, 39, and 83 sigmaaldrich.com. GC-MS is valuable for identifying this compound within complex mixtures, assessing its purity, and identifying potential impurities based on their retention times and mass fragmentation patterns. The technique offers high sensitivity and selectivity for the analysis of volatile components uni.lu.

| Parameter | Value(s) | Column Type | Reference |

|---|---|---|---|

| Kovats Retention Index | 796, 797 | Semi-standard non-polar (VF-5) | sigmaaldrich.comuni.lu |

| Top MS Fragment Peaks (m/z) | 43, 39, 83 | EI | sigmaaldrich.com |

| Total MS Peaks | 52 | EI | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Separation

This compound possesses a chiral center at the C-2 position, meaning it exists as a pair of enantiomers ((R)- and (S)-3-Hexyn-2-OL). While direct separation of enantiomers typically requires chiral stationary phases, HPLC can be effectively used for the separation of diastereomers. Diastereomers, which are stereoisomers that are not mirror images of each other, can be separated using conventional achiral HPLC columns due to their differing physical properties. In the context of chiral alcohols like this compound, diastereomeric separation can be achieved by derivatizing the alcohol with a chiral auxiliary to form diastereomeric esters or amides. These diastereomers can then be separated using standard HPLC techniques on achiral phases. For example, HPLC has been successfully applied to separate diastereoisomeric esters of 5-hexyn-3-ol (B10526) (an isomer of this compound) using silica gel as the stationary phase and a toluene-ethyl acetate (B1210297) mixture as the mobile phase nih.gov. Studies on other chiral compounds have demonstrated the effectiveness of HPLC on silica gel and reversed-phase columns for separating diastereomers, with separation factors (α) and resolution factors (Rs) being key metrics for evaluating the separation efficiency sigmaaldrich.comuni.lunih.gov. The ability to separate diastereomers by HPLC is crucial for determining the enantiomeric excess of this compound if it is synthesized enantioselectively or resolved from a racemic mixture after derivatization with a chiral agent Current time information in Одинцовский городской округ, RU.uni.lufishersci.nl.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption is related to the electronic transitions within a molecule, particularly those involving conjugated pi systems. This compound contains a carbon-carbon triple bond, which can undergo π to π* electronic transitions. However, isolated triple bonds typically absorb in the vacuum UV region (below 200 nm), which is not accessible by standard UV-Vis spectrometers. Molecules with extended conjugation involving the alkyne group and other functional groups would exhibit absorption at longer wavelengths in the readily accessible UV region (200-400 nm) fishersci.ca. While specific UV-Vis absorption data for this compound was not found in the provided search results, the presence of the alkyne functionality suggests it may show weak absorption in the lower UV range. UV detection at 220 nm has been used in HPLC analysis of other compounds containing unsaturated bonds, indicating this wavelength can be relevant for detecting molecules with some degree of unsaturation Current time information in Одинцовский городской округ, RU..

Theoretical and Computational Studies of 3 Hexyn 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and solids. It aims to understand material properties based on the fundamental laws of quantum mechanics mpg.de. Unlike traditional methods that tackle the complex many-body wave-function, DFT focuses on the one-body electron density, making it computationally feasible for larger systems mpg.de.

DFT calculations can provide valuable information about the electronic properties of 3-Hexyn-2-OL, such as molecular orbitals, charge distribution, and energy levels. These insights are fundamental to understanding its chemical behavior and reactivity. DFT is commonly employed to calculate various properties, including structural parameters, vibrational frequencies, and spectroscopic data nih.govresearchgate.net. While the provided search results discuss DFT in general and its application to other molecules and systems, specific detailed DFT calculations focused solely on the electronic structure analysis of this compound were not found. However, the principles of DFT outlined in the search results would be directly applicable to such studies on this compound mpg.denih.govresearchgate.netrsc.org.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying Newtonian physics, MD simulations can provide insights into the dynamic behavior of molecular systems, including interactions between molecules nih.govlibretexts.org. This is particularly useful for studying systems in various phases, such as liquids or solutions, where intermolecular forces and thermal motion are significant.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, including but not limited to DFT, are powerful tools for investigating the reactivity and selectivity of chemical reactions. These methods can be used to calculate reaction pathways, transition state energies, and the relative stabilities of intermediates and products rsc.orgnrel.gov. This allows researchers to gain a deeper understanding of why a reaction proceeds via a particular route and what factors influence the formation of specific products.

For this compound, quantum chemical calculations could be employed to study its potential reactions, such as addition reactions across the alkyne triple bond, reactions involving the hydroxyl group, or rearrangements. By calculating the energy profiles of different reaction pathways, it is possible to predict the most favorable reaction channels and understand the origins of observed selectivity. The search results emphasize the use of quantum chemical calculations for analyzing reaction mechanisms and predicting unknown reactions in synthetic methodology development rsc.orgnrel.govmdpi.com. While specific examples involving this compound were not found, the general principles and applications of quantum chemical calculations for studying reactivity and selectivity are directly relevant mdpi.comdiva-portal.org.

Mechanistic Insights from Computational Modeling of this compound Transformations

Computational modeling, often utilizing DFT and other quantum chemical methods, is instrumental in elucidating the detailed mechanisms of chemical transformations. By modeling the step-by-step process of a reaction, including the identification of transition states and intermediates, computational studies can provide crucial insights into how bonds are broken and formed rsc.org. This mechanistic understanding can guide experimental design and help optimize reaction conditions.

Biological Activity and Biomedical Relevance of 3 Hexyn 2 Ol

Investigation of Potential Biological Activity

Research into the biological activity of 3-Hexyn-2-OL suggests it may possess antimicrobial properties. Studies have indicated that this volatile compound can inhibit the growth of certain microorganisms. cymitquimica.comcymitquimica.com For instance, this compound was identified as one of the volatile compounds produced by Bacillus strains (specifically Bacillus luciferensis K2, Bacillus amyloliquefaciens K12, and Bacillus subtilis BioCWB) that exhibited antagonistic activities against various phytopathogens, including Rhizoctonia solani, Fusarium proliferatum, Athelia rolfsii, and Colletotrichum gloeosporioides. researchgate.netnih.gov These Bacillus species are being investigated for their potential as bio-inoculants to improve agricultural production due to their plant growth promotion and biocontrol capabilities. researchgate.netnih.gov

While direct detailed research findings on the broad biological activity of this compound in isolation are limited in the provided search results, its identification as a volatile produced by microorganisms with known antagonistic effects highlights a potential area of investigation.

Occurrence as a Metabolite in Biological Systems

This compound has been identified as a metabolite in certain biological contexts. It is found in chloroform (B151607) and volatiles. cymitquimica.com

One notable occurrence is its production by specific Bacillus species, as mentioned in Section 7.1. These bacteria, isolated from organic farming soils, release this compound as part of their volatile organic compound profile, which contributes to their antagonistic effects against plant pathogens. researchgate.netnih.gov

Another related compound, 2,5,5-Trimethyl-3-hexyn-2-ol, has been identified as a metabolite in the leaves of tree marigold (Tithonia diversifolia). This compound, derived from the mevalonic acid biosynthesis pathway, has shown various bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. magnascientiapub.comresearchgate.net While this is a trimethylated analog of this compound, its presence as a bioactive metabolite suggests that alkyne alcohols can be involved in biological processes in plants.

Furthermore, this compound was detected in the methanolic extract of Bambusa vulgaris leaf, although at the lowest peak and retention time among the nineteen bioactive compounds identified in that study. researchgate.net This indicates its presence, albeit in potentially small quantities, within this plant species.

While some sources mention C6 metabolites like 2-hexyn-1-ol as green leaf volatiles in plants such as alfalfa, this compound (with the hydroxyl group on the second carbon) is distinct from these and its role as a general green leaf volatile is not explicitly stated in the provided results. mdpi.com

Exploration of Structure-Activity Relationships for Bioactive Analogs

The exploration of structure-activity relationships (SAR) for bioactive analogs of this compound is a relevant area for understanding how modifications to its chemical structure might influence its biological effects. While detailed SAR studies specifically centered on this compound are not extensively detailed in the search results, the identification of a related compound, 2,5,5-Trimethyl-3-hexyn-2-ol, with demonstrated bioactivities provides some insight. magnascientiapub.comresearchgate.net

The structural difference between this compound and 2,5,5-Trimethyl-3-hexyn-2-ol lies in the addition of three methyl groups to the hexynol (B8569683) structure. The observation that 2,5,5-Trimethyl-3-hexyn-2-ol exhibits antimicrobial, anti-inflammatory, antioxidant, and anticancer activities suggests that the alkyne alcohol scaffold can be associated with diverse biological effects and that methylation can influence these properties. magnascientiapub.comresearchgate.net

Another related compound, 2-Hexyn-1-ol, which is an isomer of this compound with the hydroxyl group on the first carbon, is known as a precursor to trans-2-hexenol and is used in the flavor and fragrance industry. jaydevchemicals.com This highlights how the position of the hydroxyl group can significantly alter the compound's properties and applications, although its specific biological activity is not detailed here.

The PubChem database, which lists this compound (CID 7990), also provides information on related compounds and their biological activities, which can be a starting point for SAR exploration. nih.govnih.gov However, specific detailed research findings on how systematic structural modifications to this compound affect its biological activity were not prominently featured in the initial search results. One source mentions that this compound had high prediction residuals in a structure-activity relationship (HQSAR) study, suggesting that predicting its activity based solely on its structure within that specific model was challenging. europa.eu This could imply that its biological interactions are complex or dependent on factors not fully captured by the model.

Further research systematically investigating alkyl chain length, position of the triple bond, position and modification of the hydroxyl group, and the addition of other functional groups to the this compound scaffold would be necessary to establish comprehensive structure-activity relationships for potential biomedical applications.

Applications of 3 Hexyn 2 Ol As a Building Block in Complex Molecule Synthesis

Role in the Synthesis of Heterocyclic Compounds (e.g., Furans)

Heterocyclic compounds are crucial in medicinal and materials chemistry. While direct synthesis of furans from 3-Hexyn-2-ol is not extensively documented in the provided search results, its structural motifs are present in precursors for furan (B31954) synthesis. Propargyl alcohols are known precursors to (Z)-3-halo-2-propen-1-ols, which are versatile substrates for synthesizing furans. nih.gov The synthesis of variously substituted furans can be achieved through a Michael–Heck protocol using these propenol derivatives. nih.gov Given that this compound is a propargyl alcohol derivative, it represents a potential starting material for creating the substituted propenols necessary for this type of furan synthesis.

The general strategy for forming five-membered heterocyclic rings often involves the cyclization of a 1,4-dicarbonyl species or related structures. youtube.com The functional groups within this compound, the alkyne and the alcohol, can be chemically manipulated to form intermediates suitable for cyclization reactions to produce furans and other heterocycles. organic-chemistry.orgorganic-chemistry.org For instance, the hydration of the alkyne could lead to a ketone, and subsequent reactions could form the necessary structure for cyclization.

Precursor for Enantiopure Compounds and Pharmaceuticals

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as often only one enantiomer of a drug possesses the desired therapeutic effect. libretexts.org this compound serves as a valuable chiral precursor in the synthesis of such molecules. Chiral hexynones, which are derivatives of this compound, are key building blocks for creating complex chiral molecules like those found in photosynthetic systems. rsc.org

The enantioselective synthesis of related hydroxy ketones, such as (S)-2-hydroxy-5-methyl-3-hexanone, has been achieved with high enantiomeric excess, underscoring the utility of such chiral building blocks. researchgate.net These syntheses often employ methods like Sharpless asymmetric dihydroxylation or epoxidation to install the desired stereochemistry. researchgate.net

Furthermore, complex structures used in pharmaceuticals, such as the hexahydrofuro[2,3-b]furan-3-ol core found in the HIV protease inhibitor Darunavir, highlight the importance of chiral building blocks derived from furan-like structures. nih.gov The synthesis of these complex molecules often relies on the availability of enantiopure starting materials, a role that can be fulfilled by derivatives of this compound. The development of unified synthetic strategies allows for the creation of various complex natural products, such as cladiellin and briarellin diterpenes, from advanced intermediates that can be conceptually traced back to simpler chiral precursors. nih.gov

Utilization in Agrochemical and Polymer Production

Information regarding the direct application of this compound as a building block in the production of agrochemicals and polymers is not extensively detailed in the provided search results. While heterocyclic compounds derived from nicotinic acid and thiophene (B33073) are used in fungicides, a direct synthetic link from this compound is not established. nih.gov Similarly, while poly(3-hexylthiophene) is a well-studied conductive polymer, its synthesis does not typically start from this compound. ethz.ch

Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | sigmaaldrich.comsigmaaldrich.comepa.govnist.gov |

| Molecular Weight | 98.14 g/mol | sigmaaldrich.comsigmaaldrich.comepa.gov |

| CAS Number | 109-50-2 | sigmaaldrich.comsigmaaldrich.comepa.govnist.gov |

| Appearance | Clear oil | mdpi.com |

| Density | 0.909 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.447 | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 53.3 °C (127.9 °F) | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | hex-3-yn-2-ol | epa.govnist.gov |

Future Research Directions and Emerging Trends for 3 Hexyn 2 Ol

Development of Novel Catalytic Transformations Involving 3-Hexyn-2-OL

The development of novel catalytic transformations is a cornerstone of modern organic chemistry, and this compound presents a rich scaffold for exploration. While rhodium-catalyzed reactions have shown promise, the future lies in the exploration of a wider range of transition metals and catalytic systems to unlock new reactivity patterns.

Recent research has demonstrated the potential of rhodium catalysis in the enantioselective synthesis of complex molecules from propargylic alcohols like this compound. For instance, rhodium(I) complexes have been successfully employed in dynamic kinetic asymmetric allylation reactions, achieving high enantiomeric excess. researchgate.net Furthermore, rhodium-catalyzed intramolecular cyclizations of nitrogen-tethered allenols, which can be derived from propargylic alcohols, have provided access to highly substituted morpholines with excellent diastereoselectivity. rsc.org The scope of rhodium catalysis extends to regio- and enantioselective [2+2+2] cycloadditions and reactions with organoboronic reagents to form conjugated enynyl amines and branched 1,3-alkadienes, respectively. researchgate.netnih.gov

Gold and ruthenium catalysts also represent a promising frontier for this compound transformations. Gold catalysts, known for their unique ability to activate alkynes, could facilitate novel cyclization and addition reactions. arkat-usa.orgnih.govnih.govrsc.orgyoutube.com Ruthenium catalysts are highly versatile and have been employed in a wide array of reactions, including olefin metathesis, hydrogenation, and oxidation. numberanalytics.comnih.govresearchgate.netrsc.org The application of these catalysts to this compound could lead to the development of new synthetic routes to valuable compounds.

A key trend in this area is the move towards more sustainable and atom-economical catalytic processes. This includes the development of catalysts based on earth-abundant metals and the design of tandem or cascade reactions that can build molecular complexity in a single step. The following table summarizes potential novel catalytic transformations for this compound.

| Catalyst System | Potential Transformation | Significance |

| Gold (Au) | Cycloisomerization/hydroalkoxylation | Access to functionalized furans and other heterocycles. |

| Ruthenium (Ru) | Enyne metathesis | Formation of complex diene systems for further elaboration. |

| Copper (Cu) | Azide-alkyne cycloaddition (Click Chemistry) | Synthesis of triazole-containing compounds with applications in medicinal chemistry and materials science. |

| Palladium (Pd) | Sonogashira coupling | Carbon-carbon bond formation to create more complex alkynyl structures. |

| Iridium (Ir) | Catalytic hydrogenation | Selective reduction of the alkyne to either a cis-alkene or an alkane. |

Exploration of Bio-inspired Synthesis Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a growing emphasis on the use of enzymes and whole-cell biocatalysts. Bio-inspired synthesis offers several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. For a chiral molecule like this compound, enzymatic methods hold significant promise for the production of single enantiomers.

The chemo-enzymatic synthesis of chiral alcohols is a well-established field, often employing enzymes such as dehydrogenases and lipases. cabidigitallibrary.orgresearchgate.netacs.org These enzymes can be used for the kinetic resolution of racemic mixtures of this compound or for the asymmetric reduction of a corresponding ketone precursor. The development of robust and recyclable enzyme preparations will be crucial for the industrial-scale application of these methods.

Furthermore, the discovery of biosynthetic pathways for terminal alkyne-containing natural products opens up exciting possibilities for the de novo biosynthesis of this compound and related compounds. nih.govnih.govspringernature.comberkeley.educhemistryviews.org While the direct biosynthesis of this compound has not yet been reported, the elucidation of the enzymatic machinery responsible for alkyne formation could pave the way for the engineering of microorganisms to produce this valuable building block from simple feedstocks.

Future research in this area will likely focus on:

Screening for novel enzymes with high activity and selectivity towards this compound and its precursors.

Protein engineering to improve the stability and performance of identified enzymes.

The development of whole-cell biocatalytic systems for the efficient production of enantiopure this compound.

The elucidation of biosynthetic pathways for short-chain alkynols to inform the design of synthetic biological systems.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring of this compound Reactions

A deeper understanding of reaction mechanisms is essential for the optimization of existing synthetic methods and the development of new ones. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of chemical reactions are becoming increasingly important tools for mechanistic studies. For reactions involving this compound, these techniques can provide valuable insights into the formation of intermediates, the kinetics of the reaction, and the influence of reaction conditions.

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a particularly powerful approach. wikipedia.orgyoutube.comutwente.nlnih.gov Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are well-suited for monitoring reactions of alkynes, as the carbon-carbon triple bond has a characteristic vibrational frequency in a region of the spectrum that is often free from interference from other functional groups. youtube.comacs.orgyoutube.comosti.govyoutube.comspringernature.comnih.govnih.govacs.orgresearchgate.net

The application of these techniques to reactions of this compound could provide a wealth of information. For example, in-situ FTIR could be used to track the consumption of the starting material and the formation of products in real-time, allowing for the rapid optimization of reaction parameters. Raman spectroscopy, with its high sensitivity to non-polar bonds, could be particularly useful for studying the coordination of the alkyne to a metal catalyst.

The following table outlines some advanced spectroscopic probes and their potential applications in the study of this compound reactions.

| Spectroscopic Probe | Information Gained | Potential Application |

| In-situ FTIR | Changes in functional groups, reaction kinetics | Monitoring the progress of catalytic transformations of this compound. |

| In-situ Raman | Vibrational modes of non-polar bonds, catalyst-substrate interactions | Studying the coordination of the alkyne moiety to a metal center. |

| In-situ NMR | Structural elucidation of intermediates | Identifying transient species in a reaction pathway. |

| Mass Spectrometry | Identification of products and byproducts | Real-time analysis of reaction mixtures. |

Computational Design of New Reagents and Catalysts for this compound Chemistry

Computational chemistry has emerged as a powerful tool for the rational design of new catalysts and reagents. Methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the reactivity of different substrates, and guide the development of more efficient and selective catalysts. nih.govresearchgate.netrsc.orgresearchgate.netrsc.orgnih.govresearchgate.netstrath.ac.ukresearchgate.netpitt.edu

For this compound, computational studies could be used to:

Elucidate reaction mechanisms: DFT calculations can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates involved. This information can provide a detailed understanding of how a reaction proceeds and can help to explain observed selectivities.

Design new catalysts: By understanding the key interactions between the catalyst and the substrate, it is possible to design new ligands or metal centers that will enhance the desired reactivity. Computational screening of virtual catalyst libraries can accelerate the discovery of new and improved catalytic systems.

Predict the outcome of reactions: Computational models can be developed to predict the products and yields of reactions under different conditions. This can reduce the need for extensive experimental screening and can help to guide the design of more efficient synthetic routes.

The synergy between computational and experimental chemistry is a key trend in modern research. The insights gained from computational studies can inform the design of new experiments, while experimental results can be used to validate and refine computational models. This iterative process is a powerful engine for innovation in catalysis.

Investigations into the Role of this compound in Natural Product Biosynthesis

The discovery of natural products containing alkyne functionalities has spurred interest in understanding their biosynthetic origins. nih.govnih.govspringernature.comberkeley.educhemistryviews.org While this compound itself has not yet been identified as a natural product, the study of how nature constructs carbon-carbon triple bonds could provide inspiration for the development of new synthetic methods.

Research in this area is focused on identifying and characterizing the enzymes and metabolic pathways responsible for alkyne biosynthesis. The elucidation of these pathways could not only provide new tools for the biocatalytic synthesis of alkynes but could also reveal novel chemical transformations that could be adapted for use in organic synthesis.

Future research directions in this area include:

Genome mining: The sequencing of microbial genomes has revealed a wealth of previously unknown biosynthetic gene clusters. Mining this data for genes that are homologous to known alkyne-forming enzymes could lead to the discovery of new biosynthetic pathways.

Enzyme characterization: Once a putative alkyne-forming enzyme has been identified, its function must be confirmed through in vitro and in vivo experiments. This involves expressing the enzyme in a heterologous host and testing its ability to convert a proposed substrate into an alkyne-containing product.

Metabolic engineering: With a detailed understanding of an alkyne biosynthetic pathway, it may be possible to engineer microorganisms to produce novel alkyne-containing compounds. This could provide a sustainable source of valuable chemicals and could also be used to create new natural product analogs with improved biological activity.

Although the direct involvement of this compound in natural product biosynthesis remains an open question, the broader field of alkyne biosynthesis is a rich and exciting area of research that is likely to have a significant impact on the future of organic chemistry.

常见问题

Q. What are the validated synthetic routes for 3-Hexyn-2-OL, and how can purity be ensured during preparation?

- Methodological Answer : Synthesis typically involves alkyne hydration or nucleophilic substitution. For example, a modified Favorskii reaction using 2-hexynol derivatives under controlled acidic conditions can yield this compound . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by characterization using -NMR (e.g., δ 1.5–1.7 ppm for tertiary alcohol protons) and GC-MS (molecular ion peak at m/z 114) . Report detailed experimental conditions (solvent ratios, catalyst loading, reaction time) to enable reproducibility .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols align with GHS classification for flammability (Category 3, H226) and acute toxicity (Category 2, H300). Use explosion-proof equipment (P241), avoid sparks (P242), and maintain inert atmospheres during reactions. Store in airtight containers at ≤4°C, and dispose of waste via neutralization with dilute HCl followed by incineration . Emergency procedures include immediate rinsing for skin/eye exposure and contacting Tox Info Suisse (+41 44 251 51 51) for ingestion .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Combine -NMR (to confirm stereochemistry at C2), -NMR (e.g., alkyne carbons at δ 70–85 ppm), and IR spectroscopy (O-H stretch at ~3400 cm, C≡C stretch at ~2100 cm) . For trace impurities, use HPLC with a C18 column (acetonitrile/water mobile phase) . Cross-reference data with established databases (SciFinder, Reaxys) to validate assignments .

Advanced Research Questions

Q. How can contradictory spectral data for this compound across studies be resolved?

- Methodological Answer : Analyze discrepancies (e.g., shifted NMR peaks) by comparing solvent effects (DMSO vs. CDCl), temperature, and instrument calibration. For example, hydrogen bonding in polar solvents may downfield-shift O-H protons. Conduct control experiments under standardized conditions and report metadata (probe type, shimming protocols) . Use principal component analysis (PCA) to isolate variables causing variability .

Q. What strategies optimize the regioselectivity of this compound in catalytic transformations?

- Methodological Answer : Test transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) under varying temperatures and ligand systems. For instance, bulky phosphine ligands (e.g., PPh) may suppress alkyne side reactions. Monitor regioselectivity via -NMR integration of α/β-adducts and correlate with steric/electronic parameters (Hammett constants) . Use computational DFT studies to predict transition-state energies .

Q. How does this compound’s environmental fate align with global VOC emission models?

- Methodological Answer : Compare its volatility (Henry’s Law constant) and biodegradation half-life with NVOC emission frameworks . Model atmospheric oxidation pathways using AOPWIN software to predict tropospheric lifetime. Experimental validation involves GC-MS analysis of photolysis products (e.g., ketones or carboxylic acids) under UV light . Cross-reference with EPA’s EPI Suite for ecotoxicity thresholds (e.g., LC for aquatic organisms) .

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement design of experiments (DoE) to optimize parameters (e.g., pH, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and control charts (X-bar/R) for process stability. For outlier detection, apply Grubbs’ test to purity data. Report variability as ±SD in peer-reviewed formats .

Notes on Methodological Rigor

- Data Contradiction Analysis : Prioritize principal contradictions (e.g., solvent polarity effects over minor instrument noise) using dialectical frameworks .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting (e.g., supplemental data for >5 compounds) .

- Ethical Compliance : Align with APRIL’s data transparency standards for sample size justification and response rate calculations in collaborative studies .顶级期刊编辑手把手带你发论文之二问卷调查数据报告怎么写01:09

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。